molecular formula C11H6ClFN4 B1486522 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-48-9

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1486522
CAS RN: 1094354-48-9
M. Wt: 248.64 g/mol
InChI Key: LLGBCOHTUHFRBO-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CFT) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in the fields of pharmaceuticals, biochemistry, and materials science. This compound has been shown to exhibit a wide range of biological activities, including antiviral, antitumor, and antifungal properties. In addition, CFT has been used in the synthesis of various drugs and materials.

Scientific Research Applications

Synthesis and Structure Analysis

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been the subject of extensive synthesis and structure analysis. Researchers have synthesized various derivatives and characterized them using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. For example, Sallam et al. (2021) conducted a detailed study involving density functional theory calculations and Hirshfeld surface analysis to understand the molecular structure and interactions of similar compounds (Sallam et al., 2021).

Biological and Pharmacological Activities

Several studies have explored the biological and pharmacological potential of these compounds. For instance, Shamroukh and Ali (2008) found that some derivatives demonstrated promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008). Additionally, compounds in this category have shown hypotensive effects without affecting heart rate in rat models, indicating potential applications in cardiovascular diseases (Katrusiak et al., 2001).

Agrochemical Uses

Sallam et al. (2022) reported on the use of pyridazine derivatives, including 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, in agriculture. These compounds find applications as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals. Their research included synthesis, structure elucidation, and a docking study of the compound against the fungus Fusarium oxysporum (Sallam et al., 2022).

Anti-Diabetic Potential

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including derivatives of 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and evaluated them as anti-diabetic medications. These compounds showed potential in inhibiting Dipeptidyl peptidase-4, a key enzyme in glucose metabolism (Bindu et al., 2019).

properties

IUPAC Name

6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-9-5-6-10-14-15-11(17(10)16-9)7-3-1-2-4-8(7)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGBCOHTUHFRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Synthesis routes and methods

Procedure details

6-Chloro-3-hydrazinopyridazine (6.9 mmol) was suspended in dioxane (45 mL) with triethylamine (1.1 equiv), and the acyl chloride of 2-fluorobenzoic acid (1.1 equiv) in dioxane (10 ml) was added dropwise over 5-10 min at room temperature. The reaction mixture was stirred at the same temperature for 30-50 min (monitored by TLC), and then the dioxane was removed by rotary evaporation. The residue was refluxed in phosphorus oxychloride (40 ml) for 3-4 hours, and then the solvent was evaporated. 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine was obtained by washing the residue several times with ethyl acetate followed by filtration then adding ice-cold water (50 ml) to the residue. The aqueous layer was neutralized to pH 7 with saturated aqueous sodium hydrogen carbonate, and the resulting solid was collected by filtration, washed twice with water and then with hexane, and dried under vacuum at 50° C. 1H NMR (400 MHz, Me2SO-d6): 8.57 (d, 1H, pyridazine, J=9.3 Hz), 7.85-7.89 (td, 1H, Ph, J=1.6 Hz and 7.4 Hz), 7.68-7.72 (m, 1H, Ph), 7.58 (d, 1H, pyridazine, J=9.4 Hz), 7.45-7.53 (m, 2H, Ph). FABMS (M+H) calculated for C11H6ClFN4.H was 249.0337. found 249.0339.
Quantity
6.9 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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10 mL
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solvent
Reaction Step Three
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45 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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